Talwin Nx

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

92522-87-7 |

|---|---|

Molecular Formula |

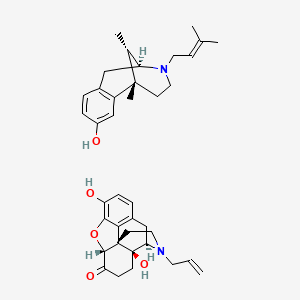

C38H48N2O5 |

Molecular Weight |

612.8 g/mol |

IUPAC Name |

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(1S,9S,13S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |

InChI |

InChI=1S/C19H21NO4.C19H27NO/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;1-13(2)7-9-20-10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19/h2-4,14,17,21,23H,1,5-10H2;5-7,12,14,18,21H,8-11H2,1-4H3/t14-,17+,18+,19-;14-,18+,19+/m11/s1 |

InChI Key |

SRIMMBWWILHQEE-MYJOKOOISA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2CC=C(C)C)C)C=C(C=C3)O.C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O |

Canonical SMILES |

CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |

Origin of Product |

United States |

Foundational & Exploratory

The Dichotomous Dance: A Technical Guide to Talwin Nx's Mechanism of Action at the Kappa Opioid Receptor

For Immediate Release

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the molecular mechanisms underpinning the interaction of Talwin Nx, a combination analgesic, with the kappa opioid receptor (KOR). By dissecting the distinct roles of its constituent compounds, pentazocine (B1679294) and naloxone (B1662785), this document offers a granular view of their binding affinities, functional activities, and the subsequent intracellular signaling cascades.

Executive Summary

This compound is a formulation combining pentazocine, a kappa opioid receptor agonist, with naloxone, a non-selective opioid receptor antagonist.[1][2] The primary therapeutic effect of pentazocine is derived from its agonistic activity at the KOR, which contributes to analgesia.[3] The inclusion of naloxone is a strategic measure to deter parenteral misuse; due to its poor oral bioavailability, naloxone remains largely inactive when this compound is administered as intended. However, if the formulation is dissolved and injected, the antagonistic action of naloxone becomes prominent, counteracting the opioid effects of pentazocine. This guide delves into the nuanced pharmacology of each component at the KOR, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Quantitative Analysis of Ligand-Receptor Interactions

The affinity and functional potency of pentazocine and naloxone at the kappa opioid receptor have been characterized through various in vitro assays. The following tables summarize the key quantitative data from multiple studies, providing a comparative overview of their pharmacological profiles.

Table 1: Binding Affinity (Ki) of Pentazocine and Naloxone at the Kappa Opioid Receptor

| Compound | Radioligand | Cell Line/Tissue | Ki (nM) | Reference(s) |

| (-)-Pentazocine | --INVALID-LINK---Pentazocine | Guinea pig brain | 4.2 | N/A |

| Pentazocine | Not Specified | Not Specified | 15.6 | N/A |

| Naloxone | [3H]U-69,593 | Guinea pig cortical membranes | Full Inhibition | [4] |

| Naloxone | [3H]Naloxone | Expressed mammalian KOR | 16 (KD) | [5] |

| Naloxone | Not Specified | Not Specified | 12 - 2.5 | [2] |

Note: Ki values can vary depending on the specific experimental conditions, including the radioligand used, tissue or cell line source, and assay buffer composition.

Table 2: Functional Activity (EC50/IC50) of Pentazocine and Naloxone at the Kappa Opioid Receptor

| Compound | Assay Type | Cell Line/Tissue | EC50/IC50 (nM) | Reference(s) |

| U-69593 (Agonist) | GIRK Channel Activation | Xenopus oocytes | 260 ± 50 (EC50) | [6] |

| Naloxone (Antagonist) | Blockade of U-69593 effect | Xenopus oocytes | Competitive Blockade | [6] |

| Pentazocine | Antinociception | Mice | Biphasic dose-response | [7] |

Core Signaling Pathways at the Kappa Opioid Receptor

Activation of the kappa opioid receptor by an agonist like pentazocine initiates a cascade of intracellular events primarily mediated by heterotrimeric G-proteins of the Gi/o family. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[3][8] Concurrently, the dissociated Gβγ subunits can directly modulate ion channels, leading to the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[9][10][11] This results in neuronal hyperpolarization and a decrease in neurotransmitter release, contributing to the analgesic effect.

Beyond the canonical G-protein signaling, KOR activation can also trigger G-protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor.[12][13] This phosphorylation event facilitates the recruitment of β-arrestin proteins, which can lead to receptor desensitization and internalization, as well as initiate G-protein-independent signaling.[14][15][16] This β-arrestin pathway has been linked to the activation of mitogen-activated protein kinase (MAPK) cascades, including p38, ERK1/2, and JNK, which may contribute to some of the less desirable side effects associated with KOR agonism, such as dysphoria.[12][17][18]

Naloxone, as a competitive antagonist, binds to the KOR but does not induce the conformational change necessary for G-protein activation, thereby blocking the signaling cascade initiated by agonists.[2] Studies suggest that the antagonist binding domain is located at the NH2 terminus of the receptor.[19]

Detailed Experimental Protocols

The characterization of ligand interactions with the kappa opioid receptor relies on a suite of robust in vitro assays. The following sections provide detailed methodologies for three key experiments.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the KOR by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a test compound for the KOR.

Materials:

-

Receptor Source: Cell membranes from a stable cell line (e.g., CHO or HEK293) expressing the recombinant human KOR.

-

Radioligand: [3H]U-69,593 (for agonist binding) or [3H]diprenorphine (a non-selective antagonist).[4][5]

-

Test Compound: Pentazocine, naloxone, or other compounds of interest.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled KOR ligand (e.g., unlabeled U-69,593 or naloxone).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/C).

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.

-

Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.

-

Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. Pentazocine - Wikipedia [en.wikipedia.org]

- 2. Naloxone - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Pentazocine Hydrochloride? [synapse.patsnap.com]

- 4. A kinetic analysis of kappa-opioid agonist binding using the selective radioligand [3H]U69593 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kappa-opioid receptors couple to inwardly rectifying potassium channels when coexpressed by Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pentazocine-induced antinociception is mediated mainly by μ-opioid receptors and compromised by κ-opioid receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Activation of G protein gated inwardly rectifying potassium (GIRK) channels in keratinocytes mediates peripheral kappa opioid receptor-mediated antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Kir3 channel signaling complexes: focus on opioid receptor signaling [frontiersin.org]

- 11. G-Protein-Gated Potassium Channels Containing Kir3.2 and Kir3.3 Subunits Mediate the Acute Inhibitory Effects of Opioids on Locus Ceruleus Neurons | Journal of Neuroscience [jneurosci.org]

- 12. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kappa Opioid Receptor Activation of p38 MAPK Is GRK3- and Arrestin-dependent in Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kappa opioid receptor screen with the Tango beta-arrestin recruitment technology and characterization of hits with second-messenger assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Arrestin recruitment and signaling by G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 18. Stress-Induced p38 Mitogen-Activated Protein Kinase Activation Mediates κ-Opioid-Dependent Dysphoria | Journal of Neuroscience [jneurosci.org]

- 19. Agonists and antagonists bind to different domains of the cloned kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacodynamics of the Pentazocine and Naloxone Combination: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the in vivo pharmacodynamics of the pentazocine (B1679294) and naloxone (B1662785) combination. Pentazocine, a synthetic opioid, functions as a mixed agonist-antagonist, primarily acting as a kappa-opioid receptor (KOR) agonist and a mu-opioid receptor (MOR) partial agonist or weak antagonist.[1][2] Naloxone is a pure, competitive opioid receptor antagonist with a high affinity for the MOR.[3][4] The combination is formulated to provide analgesia when administered orally, while the inclusion of naloxone is intended to deter parenteral abuse.[5][6] When taken orally, naloxone has minimal systemic bioavailability due to extensive first-pass metabolism and does not interfere with pentazocine's analgesic effects.[7][8] However, if the combination is administered parenterally, naloxone effectively antagonizes pentazocine's opioid effects, mitigating its abuse potential.[5][6] This guide details the mechanistic interactions, quantitative in vivo data, and standard experimental protocols for evaluating this combination.

Mechanism of Action

The pharmacodynamic effect of the pentazocine and naloxone combination is a result of their distinct and synergistic actions at opioid receptors.

Pentazocine:

-

Kappa-Opioid Receptor (KOR) Agonism: Pentazocine's primary analgesic effects are mediated through its agonist activity at KORs.[1][2] Activation of these G-protein coupled receptors (GPCRs) leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels, resulting in hyperpolarization and reduced neuronal excitability.[9][10] This cascade ultimately inhibits pain transmission.

-

Mu-Opioid Receptor (MOR) Partial Agonist/Weak Antagonist Activity: Pentazocine exhibits a complex interaction with MORs. It can act as a partial agonist, producing some morphine-like effects, but can also antagonize the effects of full MOR agonists.[2][11]

Naloxone:

-

Mu-Opioid Receptor (MOR) Competitive Antagonist: Naloxone is a non-selective opioid antagonist with the highest affinity for the MOR.[3] It competitively binds to MORs, displacing and blocking opioid agonists like pentazocine from activating the receptor, thereby preventing or reversing their effects.[4] When the combination is taken orally, naloxone's effects are negligible due to poor absorption.[7][8] However, when injected, it readily antagonizes pentazocine's MOR activity.[5][6]

Quantitative Data Presentation

The following tables summarize key quantitative data regarding the pharmacodynamics of pentazocine and naloxone.

Table 1: In Vivo Analgesic Efficacy of Oral Pentazocine/Naloxone Combination in Rats

| Drug/Combination | Dose Ratio (Pentazocine:Naloxone) | Animal Model | Assay | Key Finding | Reference(s) |

| Pentazocine/Naloxone | 100:1 | Rat | Randall-Selitto Test | Optimal ratio; analgesic effect equivalent to pentazocine alone. | [5] |

| Pentazocine/Naloxone | 100:1 | Rat | Hypertonic Saline Writhing Test | Analgesic effect equivalent to pentazocine alone. | [5] |

| Pentazocine/Naloxone | 100:1 (parenteral) | Rat | Randall-Selitto & Writhing Tests | Little to no analgesic effect observed. | [5] |

Table 2: Receptor Binding Affinities

| Compound | Receptor | Binding Affinity (Reported Values) | Notes | Reference(s) |

| Pentazocine | Mu-Opioid (MOR) | Partial Agonist/Weak Antagonist | Exhibits complex interactions. | [2][11] |

| Kappa-Opioid (KOR) | Agonist | Primary mediator of analgesia. | [1][2] | |

| Delta-Opioid (DOR) | Lower affinity | |||

| Naloxone | Mu-Opioid (MOR) | High (Competitive Antagonist) | Highest affinity for MOR. | [3] |

| Kappa-Opioid (KOR) | Lower | [3] | ||

| Delta-Opioid (DOR) | Moderate | [3] |

Experimental Protocols

Detailed methodologies for key in vivo experiments to assess the pharmacodynamics of the pentazocine and naloxone combination are provided below.

Hot-Plate Test for Thermal Analgesia

Objective: To evaluate the central analgesic activity of the pentazocine/naloxone combination against a thermal stimulus.

Apparatus:

-

Hot-plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

A transparent cylindrical retainer to confine the animal to the hot surface.

-

A stopwatch.

Procedure:

-

Acclimatize the animals (typically mice or rats) to the testing room for at least 30 minutes before the experiment.

-

Determine the baseline latency by placing each animal on the hot plate and starting the stopwatch.

-

Observe the animal for nociceptive responses, such as licking of the hind paws or jumping.

-

Stop the timer at the first sign of a nociceptive response and record the latency.

-

A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. If the animal does not respond within this time, it should be removed, and the cut-off time recorded as its latency.

-

Administer the test compounds (pentazocine, naloxone, the combination, or vehicle control) via the desired route (e.g., oral gavage for oral efficacy, subcutaneous injection for parenteral effects).

-

Measure the reaction latency at predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes) to determine the peak effect and duration of action.

-

The percentage of Maximum Possible Effect (%MPE) can be calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Tail-Flick Test for Spinal Analgesia

Objective: To assess the spinal analgesic effects of the drug combination in response to a thermal stimulus.

Apparatus:

-

Tail-flick apparatus with a radiant heat source.

-

An animal restrainer.

-

A photosensor to automatically detect the tail flick.

Procedure:

-

Acclimatize the animals to the restrainer for several days before the experiment to minimize stress.

-

On the day of the experiment, place the animal in the restrainer with its tail positioned over the radiant heat source.

-

Activate the heat source and start the timer.

-

The latency for the animal to flick its tail away from the heat is automatically recorded by the photosensor.

-

Establish a cut-off time (typically 10-15 seconds) to prevent tissue damage.

-

Determine the baseline latency for each animal.

-

Administer the test compounds and measure the tail-flick latency at various time points post-administration.

-

Calculate the %MPE as described for the hot-plate test.

Acetic Acid-Induced Writhing Test for Visceral Analgesia

Objective: To evaluate the peripheral and central analgesic activity of the combination against chemically induced visceral pain.[12]

Apparatus:

-

Syringes for intraperitoneal and drug administration.

-

Observation chambers.

-

A stopwatch.

Procedure:

-

Acclimatize the animals (typically mice) to the observation chambers.

-

Administer the test compounds or vehicle control.

-

After a predetermined absorption time (e.g., 30 minutes for oral administration), inject a 0.6% acetic acid solution intraperitoneally (typically 10 ml/kg body weight).[13]

-

Immediately place the animal in the observation chamber and start the stopwatch.

-

Count the number of writhes (a characteristic stretching and constriction of the abdomen) over a set period (e.g., 20 minutes).[12]

-

The percentage of inhibition of writhing is calculated using the formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100.

Randall-Selitto Paw-Pressure Test for Mechanical Analgesia

Objective: To assess the analgesic effect of the combination against a mechanical stimulus.[14]

Apparatus:

-

A paw-pressure analgesy-meter that applies a linearly increasing mechanical force to the animal's paw.

Procedure:

-

Acclimatize the animals (typically rats) to handling and the apparatus.

-

Gently restrain the animal and place its hind paw on the plinth of the apparatus.

-

Apply a gradually increasing pressure to the paw.

-

The force at which the animal withdraws its paw is recorded as the pain threshold.

-

Determine the baseline pain threshold for each animal.

-

Administer the test compounds and measure the pain threshold at various time points post-administration.

-

The increase in the pain threshold indicates an analgesic effect.

Visualizations

Signaling Pathways

Caption: Signaling pathway of pentazocine as a kappa-opioid receptor (KOR) agonist.

Caption: Competitive antagonism of naloxone at the mu-opioid receptor (MOR).

Experimental Workflow

Caption: General experimental workflow for in vivo assessment of pentazocine/naloxone.

Logical Relationship

Caption: Logical relationship of pentazocine and naloxone effects based on administration route.

References

- 1. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacytimes.com [pharmacytimes.com]

- 3. Signaling events initiated by kappa opioid receptor activation: quantification and immunocolocalization using phospho-selective KOR, p38 MAPK, and K(IR) 3.1 antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potentiation of pentazocine analgesia by low-dose naloxone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological study of pentazocine-naloxone combination: interest as a potentially non abusable oral form of pentazocine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. lupin.com [lupin.com]

- 9. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. rjptsimlab.com [rjptsimlab.com]

- 13. Research SOP: EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING ACETIC ACID INDUCED WRITHING TEST IN EXPERIMENTAL ANIMALS [researchsop.com]

- 14. Randall–Selitto test - Wikipedia [en.wikipedia.org]

The Role of Naloxone in Talwin Nx: A Technical Guide to Abuse Deterrence

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the abuse-deterrent mechanism of Talwin Nx (pentazocine and naloxone (B1662785) hydrochloride). It details the formulation's rationale, the distinct pharmacological properties of its components, and the experimental frameworks used to evaluate its efficacy in deterring parenteral abuse. By combining the opioid agonist-antagonist analgesic pentazocine (B1679294) with the opioid antagonist naloxone, this compound became a pioneering example of abuse-deterrent formulation (ADF) technology.

Core Principle: Route-Specific Antagonism

The fundamental principle behind this compound is the exploitation of the differential bioavailability of naloxone following oral versus parenteral administration.[1][2] Pentazocine, a potent analgesic, was historically abused by crushing the tablets, dissolving them in water, and injecting the solution intravenously, often in combination with the antihistamine tripelennamine (B1683666) ("T's and blues").[3][4][5]

To combat this specific abuse vector, this compound was formulated to include a small dose (0.5 mg) of the opioid antagonist naloxone.[4]

-

Intended Oral Use: When taken orally, pentazocine is well absorbed and provides analgesia.[1] The co-administered naloxone undergoes extensive first-pass metabolism in the liver, resulting in a bioavailability of less than 2% and no clinically significant pharmacological effect.[1][3] Animal studies confirmed that the presence of naloxone does not impede the analgesic effect of pentazocine when administered orally.[2][6]

-

Parenteral Abuse Scenario: If the tablet is crushed, dissolved, and injected, the first-pass metabolism of naloxone is bypassed.[7][8] This makes the naloxone fully bioavailable, allowing it to exert its potent antagonist effects at opioid receptors. It competitively blocks the effects of pentazocine, negating the desired euphoria and potentially precipitating withdrawal in opioid-dependent individuals.[2][7]

This innovative approach successfully reduced the abuse of pentazocine; following the introduction of this compound, emergency room mentions and medical examiner reports related to its abuse decreased by 70% and 71%, respectively.[3][4]

Quantitative Pharmacological Data

The success of this compound as an ADF is rooted in the distinct pharmacokinetic and receptor binding profiles of its active pharmaceutical ingredients.

Table 1: Comparative Pharmacokinetic Profiles

| Parameter | Pentazocine | Naloxone |

| Oral Bioavailability | ~20% (significant first-pass metabolism)[1] | < 2% (extensive first-pass metabolism)[1][3] |

| Parenteral Bioavailability | 100% | 100% |

| Time to Peak Plasma (Oral) | 1 - 3 hours[1][9] | N/A (clinically insignificant) |

| Plasma Half-Life | 2 - 3 hours[1][9] | 30 - 81 minutes[10] |

| Metabolism | Hepatic (Oxidation, Glucuronidation)[1] | Hepatic (Primarily Glucuronidation)[10] |

Table 2: Opioid Receptor Binding Affinities (Ki)

| Receptor | Pentazocine | Naloxone |

| μ-Opioid (MOR) | Partial Agonist / Antagonist (Ki > 100 nM)[2][11][12] | Competitive Antagonist (Ki ≈ 1.1 - 1.5 nM)[10][12] |

| κ-Opioid (KOR) | Agonist (Ki ≈ 7.6 nM)[11] | Competitive Antagonist (Ki ≈ 2.5 - 12 nM)[10] |

| δ-Opioid (DOR) | Weak Agonist (Ki ≈ 62 nM)[11] | Competitive Antagonist (Ki ≈ 16 - 67.5 nM)[10] |

Key Experimental Methodologies

The evaluation of ADFs like this compound relies on a tiered approach, progressing from laboratory assessments to clinical trials, as recommended by regulatory bodies like the FDA.[8][13][14]

Experimental Protocol: In Vitro Tampering and Extraction Studies (Category 1)

Objective: To assess the physical and chemical resilience of the formulation to common methods of tampering intended to prepare the drug for abuse.

Methodology:

-

Mechanical Manipulation:

-

Tablets are subjected to various crushing and grinding methods (e.g., mortar and pestle, pill crushers, household tools) to evaluate the ease of particle size reduction.

-

The resulting powder is characterized for properties relevant to insufflation (e.g., particle size distribution, flowability).

-

-

Extraction and Dissolution:

-

A standardized mass of intact and manipulated drug product is subjected to extraction in a range of solvents relevant to abuse (e.g., water, ethanol, vinegar, saline, carbonated beverages).

-

Testing is performed under various conditions, including different temperatures, agitation speeds, and extraction times, to simulate real-world abuse scenarios.

-

-

Syringeability and Injectability Assessment:

-

The extracts are filtered and drawn into syringes of various gauges to determine the volume and concentration of the active ingredient that can be prepared for injection.

-

The viscosity and presence of particulates in the resulting solution are documented.

-

Experimental Protocol: Human Abuse Potential (HAP) Studies (Category 3)

Objective: To evaluate the abuse potential and subjective drug effects of the ADF compared to a positive control (a non-ADF opioid) and placebo in experienced, non-dependent recreational opioid users.[1]

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled, multi-period crossover design is standard. This ensures each subject serves as their own control, receiving all treatments over the course of the study.

-

Subject Population: Healthy, non-dependent recreational opioid users are recruited. A screening and drug discrimination phase confirms they can tolerate the positive control and distinguish its psychoactive effects from placebo.

-

Treatment Arms:

-

Manipulated ADF (e.g., crushed this compound for intranasal or intravenous simulation)

-

Manipulated Positive Control (e.g., crushed pentazocine immediate-release)

-

Placebo

-

Intact ADF (oral) may be included as an additional arm.

-

-

Primary Pharmacodynamic Endpoints: Subjective measures are collected at predefined time points post-dose using validated visual analog scales (VAS). Key endpoints include:

-

Drug Liking: "At this moment, how much do you like the drug effect?" (rated from 0 'strong disliking' to 100 'strong liking').

-

Overall Drug Liking: A retrospective assessment at the end of the session.

-

Willingness to Take Drug Again: "Would you take this drug again?"

-

-

Secondary Endpoints:

-

Other subjective VAS scores (e.g., "High," "Good Effects," "Bad Effects").

-

Pupillometry (objective measure of opioid effect).

-

Pharmacokinetic sampling to correlate plasma concentrations with subjective effects.

-

Safety and tolerability monitoring.

-

Visualizations of Core Concepts

Logical Flow of Abuse Deterrence

Caption: Route-dependent pharmacology of the this compound formulation.

Standard Human Abuse Potential (HAP) Study Workflow

Caption: Generalized workflow for a clinical HAP study.

Simplified Opioid Receptor Signaling Pathway

Caption: Competitive antagonism at the opioid receptor signaling level.

References

- 1. Evaluating the abuse potential of opioids and abuse-deterrent -opioid formulations: A review of clinical study methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. fda.gov [fda.gov]

- 4. In Vitro and Clinical Assessments of Abuse-Deterrent Formulations for Chronic Pain [ahdbonline.com]

- 5. Risk based In Vitro Performance Assessment of Extended Release Abuse Deterrent Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Review of Opioid Abuse-Deterrent Formulations: Impact and Barriers to Access - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug affinities for the agonist and antagonist states of the opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Naloxone - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. zenodo.org [zenodo.org]

- 11. fda.gov [fda.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Evaluating the abuse potential of opioids and abuse-deterrent opioid formulations: A review of clinical study methodology | Journal of Opioid Management [wmpllc.org]

- 14. A Randomized, Double-Blind, Double-Dummy Study to Evaluate the Intranasal Human Abuse Potential and Pharmacokinetics of a Novel Extended-Release Abuse-Deterrent Formulation of Oxycodone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sigma Receptor Activity of Pentazocine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentazocine (B1679294), a synthetic benzomorphan (B1203429) derivative, is a pharmacologically complex agent with a well-documented history as an analgesic. Beyond its interaction with opioid receptors, pentazocine exhibits significant activity at sigma receptors, a unique class of intracellular chaperone proteins. This technical guide provides an in-depth examination of the sigma receptor activity of pentazocine, with a focus on its binding characteristics, functional implications, and the experimental methodologies used for its investigation. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of pentazocine's intricate pharmacology at sigma receptors.

Introduction to Pentazocine and Sigma Receptors

Pentazocine is a mixed agonist-antagonist opioid analgesic.[1] Its pharmacological profile is complicated by its interaction with multiple receptor systems, including a notable affinity for sigma receptors.[2] Sigma receptors, initially misclassified as a subtype of opioid receptors, are now recognized as distinct entities with two primary subtypes: sigma-1 (σ1R) and sigma-2 (σ2R). The σ1R is a 25 kDa protein, while the σ2R has a molecular weight of 18-21 kDa. These receptors are implicated in a wide array of cellular functions and are considered therapeutic targets for various neurological and psychiatric disorders.[3]

Pentazocine, particularly its dextrorotatory isomer, (+)-pentazocine, is a selective and high-affinity ligand for the σ1R.[4][5] This selectivity has established (+)-pentazocine as a valuable pharmacological tool, particularly in its tritiated form, --INVALID-LINK---pentazocine, which is a primary selective radioligand for characterizing σ1R binding sites.[3]

Binding Affinity and Selectivity of Pentazocine at Sigma Receptors

The interaction of pentazocine with sigma receptors is stereoselective. The (+)-enantiomer of pentazocine exhibits a significantly higher affinity for the σ1R compared to the (-)-enantiomer.[1] This section summarizes the quantitative binding data for pentazocine at both σ1 and σ2 receptors.

Table 1: Binding Affinity of Pentazocine for Sigma-1 Receptors (σ1R)

| Radioligand | Preparation | Kd (nM) | Bmax (fmol/mg protein) | Ki (nM) | Reference |

| --INVALID-LINK---pentazocine | Rat brain | ~7 | 280 | - | [6] |

| --INVALID-LINK---pentazocine | Guinea pig liver membranes | 1.8 | 1072 | - | [7] |

| --INVALID-LINK---pentazocine | Guinea pig brain cortex | 2.9 | - | - | [8] |

| [³H]haloperidol | - | - | - | 38.0 ± 3.3 | [9] |

Table 2: Binding Affinity of Pentazocine for Sigma-2 Receptors (σ2R)

| Radioligand | Preparation | Ki (nM) | Notes | Reference |

| [³H]DTG | Rat liver membranes | - | (+)-pentazocine used to mask σ1R sites. | [7] |

| [³H]DTG | MCF7 cell membranes | - | Competition binding curve shows displacement. | [10] |

Note: Quantitative Ki values for pentazocine at the σ2R are not consistently reported, as it is primarily used as a masking agent for σ1R in [³H]DTG binding assays for σ2R characterization. Some studies suggest that (+)-pentazocine can interfere with σ2R binding assays.[9][10]

Functional Activity of Pentazocine at Sigma Receptors

Pentazocine acts as an agonist at the σ1R, triggering a cascade of downstream signaling events.[11] This agonism is responsible for a variety of its pharmacological effects, including neuroprotection, immunomodulation, and potential psychotomimetic effects.[2][4][12]

Neuroprotection

Activation of σ1R by (+)-pentazocine has been shown to be neuroprotective in various models of neuronal injury.[12][13] This includes protection against:

-

Excitotoxicity: (+)-Pentazocine inhibits apoptotic cell death induced by glutamate (B1630785) and homocysteine in retinal ganglion cells.[13][14]

-

Ischemia-Reperfusion Injury: Pentazocine activates σ1R to regulate the IRE1-XBP-1s pathway, which mitigates endoplasmic reticulum stress and apoptosis.[15]

-

Neurodegenerative Models: Treatment with (+)-pentazocine has shown beneficial effects in rodent models of glaucoma.[12]

Immunomodulation

Pentazocine exhibits immunoregulatory properties through its interaction with sigma receptors present on immune cells.[16] At high concentrations, (+)-pentazocine can suppress lipopolysaccharide (LPS)-induced polyclonal IgG and IgM production.[16] Conversely, it can enhance pokeweed mitogen (PWM)-induced IgM production.[16] Furthermore, (+)-pentazocine has been shown to suppress inflammatory responses in retinal microglia by inhibiting the release of pro-inflammatory mediators like TNF-α and nitric oxide.[17]

Psychotomimetic and Behavioral Effects

The psychotomimetic effects associated with pentazocine have been linked to its activity at sigma receptors.[4] Behavioral studies in rats have shown that (+)-pentazocine produces distinct discriminative stimulus effects that are characteristic of sigma receptor ligands.[4][5]

Signaling Pathways Modulated by Pentazocine

The agonistic action of pentazocine at the σ1R initiates several intracellular signaling cascades. The σ1R, located at the endoplasmic reticulum (ER)-mitochondrion interface, acts as a chaperone protein that modulates calcium signaling, ion channel function, and cellular stress responses.[18]

Caption: Pentazocine's signaling via the Sigma-1 Receptor.

Experimental Protocols

The characterization of pentazocine's activity at sigma receptors relies on well-established experimental protocols, primarily radioligand binding assays.

Sigma-1 Receptor Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for the σ1R by measuring its ability to displace the radioligand --INVALID-LINK---pentazocine.[3][18][19]

Materials:

-

Receptor Source: Guinea pig brain or liver membranes, or cell lines expressing recombinant σ1R.[7][18]

-

Radioligand: --INVALID-LINK---pentazocine.[18]

-

Non-specific Binding Control: Haloperidol or unlabeled (+)-pentazocine.[18]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[18]

-

Filtration System: Glass fiber filters (e.g., GF/B or GF/C).[20]

-

Scintillation Counter.

Procedure:

-

Preparation: Prepare serial dilutions of the test compound. Prepare membrane homogenates at an appropriate protein concentration.

-

Incubation: In a 96-well plate, combine the assay buffer, a fixed concentration of --INVALID-LINK---pentazocine (typically at or below its Kd), the membrane preparation, and varying concentrations of the test compound.

-

Total Binding Wells: Contain buffer, radioligand, and membranes.

-

Non-specific Binding Wells: Contain buffer, radioligand, membranes, and a high concentration of an unlabeled ligand (e.g., 10 µM haloperidol).

-

Equilibration: Incubate the plate for a specified time and temperature (e.g., 150 minutes at 37°C or 2 hours at room temperature).[8][20]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding and determine the IC50 value for the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a Sigma-1 Receptor Binding Assay.

Sigma-2 Receptor Radioligand Binding Assay

This assay determines the binding affinity for the σ2R, often using the non-selective sigma ligand [³H]DTG in the presence of a masking agent to block σ1R binding.[3][20]

Materials:

-

Radioligand: [³H]1,3-di(2-tolyl)guanidine ([³H]DTG).[3]

-

Non-specific Binding Control: Unlabeled DTG or haloperidol.[8][9]

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.[11]

Procedure: The procedure is similar to the σ1R binding assay, with the key difference being the inclusion of a fixed concentration of (+)-pentazocine in all wells (except for determining total sigma binding) to saturate the σ1R sites. This ensures that the binding of [³H]DTG is predominantly to the σ2R.

Conclusion

Pentazocine, particularly its (+)-isomer, is a potent and selective agonist of the sigma-1 receptor. This interaction underlies a significant portion of its complex pharmacological profile, contributing to its neuroprotective and immunomodulatory effects. The use of --INVALID-LINK---pentazocine as a selective radioligand has been instrumental in the characterization of the σ1R. A thorough understanding of pentazocine's activity at sigma receptors is crucial for the development of novel therapeutics targeting this system for a range of CNS disorders and other conditions. The experimental protocols detailed herein provide a framework for the continued investigation of compounds acting at these important receptor sites.

References

- 1. (-)-pentazocine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. What is the mechanism of Pentazocine Hydrochloride? [synapse.patsnap.com]

- 3. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biochemical, behavioral, and electrophysiologic actions of the selective sigma receptor ligand (+)-pentazocine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochemical, behavioral, and electrophysiologic actions of the selective sigma receptor ligand (+)-pentazocine. | Sigma-Aldrich [sigmaaldrich.com]

- 6. [3H](+)-pentazocine binding to rat brain sigma 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. usiena-air.unisi.it [usiena-air.unisi.it]

- 9. med.upenn.edu [med.upenn.edu]

- 10. researchgate.net [researchgate.net]

- 11. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sigma-1 receptor agonist, (+)-pentazocine, is neuroprotective in a Brown Norway rat microbead model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Sigma Receptor Ligand (+)-Pentazocine Prevents Apoptotic Retinal Ganglion Cell Death induced in vitro by Homocysteine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. Investigation of the mechanism by which sigma-1 receptor protein mediates the IRE1-XBP-1s pathway to alleviate cerebral ischemia–reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Immunoregulatory properties of (+)-pentazocine and sigma ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sigma Receptor Ligand, (+)-Pentazocine, Suppresses Inflammatory Responses of Retinal Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talwin Nx is a combination drug product containing pentazocine (B1679294) and naloxone (B1662785).[1] While its primary indication is for the management of moderate to severe pain, the unique pharmacological profile of pentazocine offers a compelling basis for its investigation in a range of non-pain-related Central Nervous System (CNS) disorders.[2][3] Pentazocine acts as an agonist at the kappa-opioid receptor (KOR) and a weak partial agonist or antagonist at the mu-opioid receptor (MOR).[4] It also exhibits activity at the sigma-1 receptor.[5][6] The naloxone component is a mu-opioid antagonist with poor oral bioavailability, included to deter parenteral abuse.[1]

This technical guide synthesizes the existing preclinical and clinical research on pentazocine, the primary active moiety of this compound, in the context of non-pain-related CNS disorders. We will delve into its mechanisms of action, present quantitative data from key studies, detail experimental protocols, and provide visual representations of relevant pathways and workflows.

Core Pharmacological Mechanisms in Non-Pain CNS Disorders

The therapeutic potential of pentazocine in non-pain CNS disorders is primarily linked to its activity at two key receptor systems: the kappa-opioid receptor (KOR) system and the sigma-1 receptor.

The Kappa-Opioid Receptor (KOR) System

The endogenous KOR system, along with its primary ligand dynorphin, is heavily implicated in the modulation of mood, stress, and motivation.[7][8] Activation of KORs is generally associated with aversive and depressive-like states.[7][9] This has led to the hypothesis that KOR antagonists could be effective antidepressants and anxiolytics.[9][10]

Conversely, KOR agonists like pentazocine have been investigated for conditions characterized by hyperdopaminergic states, such as mania.[11][12] The rationale is that KOR activation can reduce dopamine (B1211576) release in key brain reward pathways, thereby ameliorating manic symptoms.[9][11]

The Sigma-1 Receptor

Pentazocine is also a selective sigma-1 receptor (S1R) agonist.[5] The S1R is a unique intracellular chaperone protein involved in cellular stress responses, neuroprotection, and the modulation of various neurotransmitter systems.[6][13] S1R agonists have demonstrated neuroprotective properties in various models of neuronal injury and are being investigated for their potential in neurodegenerative and psychiatric disorders.[6][13]

Research in Specific Non-Pain-Related CNS Disorders

Bipolar Disorder (Manic Phase)

Rationale: The hyperdopaminergic state in the brain's reward pathways is a key feature of mania. KOR activation is known to decrease the activity of ventral tegmental area (VTA) dopamine neurons, thus reducing dopamine-mediated reward signaling.[9] It has been postulated that the KOR agonist activity of pentazocine could ameliorate manic symptoms.[11]

Clinical Study: A pilot, open-label clinical trial investigated the effects of this compound on manic symptoms in hospitalized patients with bipolar disorder.[12]

Experimental Protocol: Clinical Trial (NCT00125931) [12]

-

Study Design: Pilot, open-label investigation.

-

Participants: Acutely manic inpatients.

-

Intervention: Two doses of this compound (50mg pentazocine / 0.5mg naloxone) administered orally in a cumulative-dosing strategy.

-

Primary Outcome Measure: Assessment of manic symptoms using the Mania Assessment Using Child and Adolescent Schedule (MACS) before, during, and after administration.

-

Key Finding: The study reported that pentazocine rapidly and substantially reduced symptoms of mania. Minimal sedation and no psychotomimetic effects were observed at the administered dose.[11]

Quantitative Data Summary

| Study | Intervention | Outcome Measure | Key Result |

| Clinical Trial (NCT00125931)[12] | This compound (50mg pentazocine) | MACS Score | Rapid and substantial reduction in manic symptoms.[11] |

Signaling Pathway: KOR-Mediated Dopamine Inhibition

The following diagram illustrates the proposed mechanism by which KOR activation by pentazocine can lead to a reduction in dopamine release, a key process in its potential anti-manic effects.

References

- 1. Pentazocine/Naloxone (this compound): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 2. Pentazocine: MedlinePlus Drug Information [medlineplus.gov]

- 3. Pentazocine (injection route) - Side effects & uses - Mayo Clinic [mayoclinic.org]

- 4. What is the mechanism of Pentazocine Hydrochloride? [synapse.patsnap.com]

- 5. Biochemical, behavioral, and electrophysiologic actions of the selective sigma receptor ligand (+)-pentazocine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Sigma Receptor Ligand (+)-Pentazocine Prevents Apoptotic Retinal Ganglion Cell Death induced in vitro by Homocysteine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of the Kappa Opioid System in Comorbid Pain and Psychiatric Disorders: Function and Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of kappa-opioid receptors in stress and anxiety-related behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kappa-opioid ligands in the study and treatment of mood disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kappa-Opioid Antagonists for Psychiatric Disorders: From Bench to Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pentazocine - Wikipedia [en.wikipedia.org]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Sigma-1 receptor agonist, (+)-pentazocine, is neuroprotective in a Brown Norway rat microbead model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

Long-Term Neurological Effects of Chronic Talwin Nx Exposure in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talwin Nx, a combination of pentazocine (B1679294) and naloxone (B1662785), is a mixed agonist-antagonist opioid analgesic. While the addition of naloxone is intended to deter parenteral abuse, the long-term neurological consequences of chronic oral exposure to pentazocine, the primary psychoactive component, are not fully understood. This technical guide synthesizes the available preclinical data from animal models to provide a comprehensive overview of the long-term neurological effects of chronic this compound exposure. The focus is on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Behavioral and Neuropathological Alterations

Chronic exposure to pentazocine in animal models leads to significant behavioral and neuropathological changes. These alterations suggest a potential for neurotoxicity and functional impairments with long-term use.

Motor and Social Behavior

Studies in mice have demonstrated that chronic pentazocine administration can lead to behavioral sensitization, characterized by a progressive increase in locomotor activity with repeated exposure. This suggests an enhancement of the drug's stimulant effects over time. Furthermore, research has indicated that chronic pentazocine exposure in juvenile mice can result in deficits in motor and social behaviors.

Cognitive Function

While direct studies on the long-term effects of chronic pentazocine on cognitive performance in standardized tests like the Morris water maze are limited in the available literature, the observed neuropathological and neurochemical changes, particularly in the cerebral cortex and cerebellum, suggest a potential for cognitive impairment. Opioid-induced deficits in spatial memory have been observed with other opioids in mouse models.

Neuropathology

Histopathological examinations of the brains of rats following sub-acute pentazocine administration have revealed significant neuronal damage, particularly in the cerebral cortex. Observed pathologies include moderate neuronal cell loss, the aggregation of granular cells, and the loss of pyramidal cells. These findings indicate that chronic pentazocine exposure can induce notable toxicity in key brain regions.

Quantitative Data on Neurological Effects

The following tables summarize the key quantitative findings from animal studies on the long-term neurological effects of chronic pentazocine exposure.

Table 1: Effects of Chronic Pentazocine on Locomotor Activity in Mice

| Treatment Group | Dose (mg/kg, s.c.) | Administration Schedule | Change in Ambulatory Activity | Reference |

| Pentazocine | 25 | 5 times at intervals of 3-4 days | Progressive increase (reverse tolerance) | [1] |

| Morphine | 10 and 20 | 5 times at intervals of 3-4 days | Progressive increase (reverse tolerance) | [1] |

| Methamphetamine | 2 | 5 times at intervals of 3-4 days | Progressive increase (reverse tolerance) | [1] |

Table 2: Neurochemical Changes in the Cerebral Cortex of Rats After Sub-Acute Pentazocine Administration

| Parameter | Control (Normal Saline) | Pentazocine (30 mg/kg) | Pentazocine (60 mg/kg) | Pentazocine (90 mg/kg) | P-value | Reference |

| MDA (nmol/mg protein) | ~0.25 | ~0.40 | ~0.55 | ~0.70 | < 0.05 | |

| SOD (U/mg protein) | ~1.8 | ~1.3 | ~1.0 | ~0.8 | < 0.05 | |

| CAT (U/mg protein) | ~1.4 | ~1.0 | ~0.8 | ~0.6 | < 0.05 |

Note: Approximate values are extrapolated from graphical representations in the source material.

Table 3: Histopathological Findings in the Cerebral Cortex of Rats After Sub-Acute Pentazocine Administration

| Finding | Pentazocine-Treated Groups | Reference |

| Neuronal Cells | Moderate decrease in the cerebral matrix | |

| Granular Cells | Aggregation | |

| Pyramidal Cells | Loss | |

| Outer Molecular Layer | Vacuolations |

Signaling Pathways

The neurological effects of pentazocine are mediated through its interaction with multiple receptor systems, most notably the sigma-1 (σ1) and kappa-opioid (κ) receptors.

Sigma-1 Receptor Signaling

Pentazocine is a well-established sigma-1 receptor agonist. The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in regulating cellular stress responses, neuroplasticity, and neuronal survival. Chronic activation of the sigma-1 receptor by pentazocine may contribute to both its neurotoxic and potential neuroprotective effects under different conditions. The diagram below illustrates the central role of the sigma-1 receptor in cellular function.

Opioid Receptor Signaling

The (-)-enantiomer of pentazocine acts as an agonist at kappa-opioid receptors and a weak antagonist or partial agonist at mu-opioid receptors. Chronic stimulation of kappa-opioid receptors is known to be involved in dysphoria, stress responses, and the modulation of dopamine (B1211576) release in the brain's reward pathways. The interaction between pentazocine and the kappa-opioid system likely contributes to the long-term affective and motivational changes associated with its chronic use.

Experimental Protocols

This section provides an overview of the methodologies employed in the key studies investigating the long-term neurological effects of chronic pentazocine exposure.

Chronic Pentazocine Administration

-

Animal Model: Male BALB/c mice or adult Wistar rats.

-

Drug Preparation: Pentazocine is typically dissolved in sterile water or saline for injection.

-

Dosing Regimen: Doses ranging from 25 mg/kg to 90 mg/kg are administered subcutaneously (s.c.) or intramuscularly (i.m.).

-

Duration: Administration schedules range from repeated injections over several days (e.g., 5 times at 3-4 day intervals) to daily injections for 14 days for sub-acute studies.

Behavioral Assessments

-

Locomotor Activity: Ambulatory activity is measured using an automated activity monitoring system. Mice are placed in the activity chambers, and their movements are recorded over a specified period following drug administration.

-

Social Interaction: Social behavior can be assessed by placing two unfamiliar mice in a neutral arena and scoring the duration and frequency of social behaviors such as sniffing, grooming, and following.

Neurochemical Analysis

-

Tissue Preparation: Following euthanasia, brains are rapidly dissected, and specific regions (e.g., cerebral cortex, cerebellum) are isolated and homogenized.

-

Oxidative Stress Markers:

-

Malondialdehyde (MDA): Measured using the thiobarbituric acid reactive substances (TBARS) assay as an indicator of lipid peroxidation.

-

Superoxide Dismutase (SOD) and Catalase (CAT): Enzyme activities are determined using spectrophotometric assay kits.

-

-

Neurotransmitter Levels: Dopamine and serotonin (B10506) and their metabolites can be quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC) from brain tissue homogenates.

Histopathological Analysis

-

Tissue Processing: Brains are fixed in 10% formalin, processed through graded alcohols and xylene, and embedded in paraffin (B1166041) wax.

-

Staining: 5 µm thick sections are cut and stained with Hematoxylin and Eosin (H&E) for general morphological examination.

-

Microscopy: Stained sections are examined under a light microscope for evidence of neuronal loss, gliosis, and other pathological changes.

Experimental Workflow Example

The following diagram illustrates a typical workflow for investigating the neurotoxic effects of chronic pentazocine exposure.

Conclusion and Future Directions

The available evidence from animal models indicates that chronic exposure to pentazocine, the primary active component of this compound, can lead to significant long-term neurological effects. These include behavioral sensitization, motor and social deficits, and neurotoxicity in the cerebral cortex and cerebellum, characterized by increased oxidative stress and neuronal loss. The sigma-1 and kappa-opioid receptor systems are key signaling pathways mediating these effects.

Despite these findings, there are notable gaps in the literature. Further research is needed to:

-

Elucidate the long-term effects of chronic pentazocine on cognitive function using a broader range of behavioral paradigms.

-

Quantify the dose-dependent effects of chronic pentazocine on key neurotransmitter systems, such as dopamine and serotonin, in brain regions associated with reward and executive function.

-

Investigate the potential for neuroinflammation in various brain regions following chronic exposure.

-

Conduct long-term studies that more closely mimic the duration of human use to better understand the trajectory of neurological changes.

A more comprehensive understanding of these long-term neurological effects is crucial for informing clinical practice, guiding drug development, and identifying potential therapeutic strategies to mitigate the adverse consequences of chronic this compound use.

References

A Technical Guide to Pentazocine's Partial Agonist Activity at the Mu-Opioid Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentazocine (B1679294), a synthetic benzomorphan (B1203429) derivative, exhibits a complex pharmacological profile characterized by its mixed agonist-antagonist properties at opioid receptors. This guide provides an in-depth technical examination of pentazocine's partial agonist activity at the mu-opioid receptor (μOR). A comprehensive review of its binding affinity, potency, and efficacy is presented, supported by quantitative data from key in vitro assays. Detailed experimental protocols for these assays are provided to facilitate reproducibility and further investigation. Furthermore, this document includes visualizations of the underlying molecular signaling pathways and experimental workflows to offer a clear and concise understanding of the methodologies and mechanisms discussed.

Introduction

Pentazocine was developed as an analgesic with a reduced liability for abuse and respiratory depression compared to full μ-opioid receptor agonists like morphine.[1][2] Its clinical effects are the result of a unique interaction with multiple opioid receptors, primarily acting as an agonist at the kappa-opioid receptor (κOR) and a partial agonist or weak antagonist at the mu-opioid receptor (μOR).[3][4] This dual activity contributes to its characteristic ceiling effect for both analgesia and respiratory depression.[1] Understanding the nuances of its interaction with the μOR is critical for optimizing its therapeutic use and for the development of safer opioid analgesics. This guide will focus specifically on the quantitative and mechanistic aspects of pentazocine's partial agonism at the μOR.

Quantitative Pharmacological Data

The partial agonist activity of pentazocine at the μ-opioid receptor is quantified through various in vitro assays that measure its binding affinity, potency, and efficacy relative to full agonists.

Table 1: Binding Affinity (Ki) of (-)-Pentazocine at Opioid Receptors

| Receptor Subtype | Radioligand | Cell Line | Ki (nM) | Reference |

| Mu-Opioid (μOR) | [3H]DAMGO | CHO | 3.2 | [5] |

| Kappa-Opioid (κOR) | [3H]U69593 | CHO | 7.6 | [5] |

| Delta-Opioid (δOR) | [3H]DPDPE | CHO | 62 | [5] |

Lower Ki values indicate higher binding affinity.

Table 2: Functional Potency (EC50) and Efficacy (Emax) of (-)-Pentazocine

| Assay | Receptor | Cell Line | EC50 (nM) | Emax (% of Full Agonist) | Reference |

| cAMP Inhibition | Mu-Opioid (μOR) | CHO | 43 | Partial Agonist | [5] |

| cAMP Inhibition | Kappa-Opioid (κOR) | CHO | 40 | Not Reported | [5] |

| cAMP Inhibition | Delta-Opioid (δOR) | CHO | 255 | Weak Agonist | [5] |

*Specific Emax values relative to a standard full agonist were not explicitly stated in the primary source, but the compound was characterized as a partial or weak agonist based on the dose-response curves.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of pentazocine with the mu-opioid receptor.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

-

Cell membranes expressing the human mu-opioid receptor (e.g., from CHO or HEK293 cells).

-

Radioligand: [3H]DAMGO (a selective μOR agonist).

-

Unlabeled pentazocine.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Filtration apparatus and scintillation counter.

Procedure:

-

Prepare serial dilutions of unlabeled pentazocine.

-

In a 96-well plate, add the cell membrane preparation, a fixed concentration of [3H]DAMGO, and varying concentrations of unlabeled pentazocine.

-

For total binding, omit the unlabeled ligand. For non-specific binding, add a high concentration of a non-radiolabeled μOR ligand (e.g., naloxone).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of pentazocine by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of pentazocine that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the receptor, providing an indication of agonist efficacy.

Materials:

-

Cell membranes expressing the human mu-opioid receptor.

-

[35S]GTPγS.

-

GDP.

-

Pentazocine and a full agonist (e.g., DAMGO).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of pentazocine and the full agonist.

-

In a 96-well plate, add the cell membrane preparation, GDP, [35S]GTPγS, and the test compounds.

-

Basal binding is measured in the absence of any agonist. Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the bound [35S]GTPγS using a scintillation counter.

-

Plot the concentration of the agonist against the stimulated [35S]GTPγS binding to generate dose-response curves.

-

Determine the EC50 (potency) and Emax (efficacy) values from the curves. The Emax of pentazocine is expressed as a percentage of the maximal stimulation achieved by the full agonist.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effector of the Gi/o-coupled mu-opioid receptor.

Materials:

-

Whole cells expressing the human mu-opioid receptor (e.g., CHO or HEK293 cells).

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Pentazocine and a full agonist (e.g., DAMGO).

-

Phosphodiesterase inhibitor (e.g., IBMX).

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or RIA).

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Stimulate the cells with a fixed concentration of forskolin in the presence of varying concentrations of pentazocine or the full agonist.

-

Incubate at 37°C for a specified time (e.g., 15-30 minutes).

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a suitable detection kit.

-

Generate dose-response curves by plotting the agonist concentration against the inhibition of forskolin-stimulated cAMP accumulation.

-

Determine the EC50 and Emax values. The Emax of pentazocine will be the maximal inhibition of cAMP production it can achieve, often expressed as a percentage of the inhibition caused by the full agonist.

Visualizations

Signaling Pathway

Caption: Mu-Opioid Receptor Signaling by Pentazocine.

Experimental Workflow: Radioligand Competition Binding Assay

Caption: Workflow for Radioligand Competition Binding Assay.

Experimental Workflow: [35S]GTPγS Binding Assay

Caption: Workflow for [35S]GTPγS Binding Assay.

Discussion and Conclusion

The data and methodologies presented in this guide confirm that pentazocine acts as a partial agonist at the mu-opioid receptor. Its high binding affinity, comparable to some full agonists, allows it to effectively compete for receptor occupancy. However, its intrinsic efficacy is lower, leading to a submaximal response even at saturating concentrations. This partial agonism is the molecular basis for the "ceiling effect" observed clinically, where increasing the dose beyond a certain point does not produce a corresponding increase in analgesia or respiratory depression.

The detailed experimental protocols provided herein serve as a valuable resource for researchers investigating opioid pharmacology. The consistent application of these standardized assays is crucial for the accurate characterization and comparison of novel opioid compounds. The visualizations of the signaling pathway and experimental workflows offer a simplified yet accurate representation of complex biological processes, aiding in both comprehension and experimental design.

References

- 1. Pentazocine-induced antinociception is mediated mainly by μ-opioid receptors and compromised by κ-opioid receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | In vivo and in vitro Characterization of a Partial Mu Opioid Receptor Agonist, NKTR-181, Supports Future Therapeutic Development [frontiersin.org]

- 3. pnas.org [pnas.org]

- 4. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding [jove.com]

- 5. Negative modulation of spinal κ-opioid receptor-mediated antinociception by the µ-opioid receptor at selective doses of (−)-pentazocine - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Talwin Nx® Binding to Opioid Receptor Subtypes: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Talwin Nx is a combination oral analgesic containing pentazocine (B1679294), a synthetic opioid with mixed agonist-antagonist properties, and naloxone (B1662785), a non-selective opioid receptor antagonist.[1][2][3] The inclusion of naloxone is primarily to deter parenteral misuse; due to its poor oral bioavailability, it does not significantly interfere with the analgesic effects of pentazocine when administered as directed.[3][4][5] A thorough understanding of how each component interacts with the primary opioid receptor subtypes—mu (µ, MOR), delta (δ, DOR), and kappa (κ, KOR)—is critical for elucidating its pharmacological profile. This document provides a comprehensive in vitro characterization of this compound's components, summarizing their binding affinities, outlining detailed experimental protocols for their determination, and visualizing the associated cellular signaling pathways and experimental workflows.

Quantitative Binding Affinity Profiles

The binding affinity of a ligand for a receptor is a measure of how tightly it binds and is typically expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. The following tables summarize the in vitro binding affinities of pentazocine and naloxone for the human mu, delta, and kappa opioid receptors as determined by competitive radioligand binding assays.

Pentazocine Binding Affinity

Pentazocine is characterized as a mixed agonist-antagonist, primarily acting as an agonist at the kappa-opioid receptor (KOR) and a weak antagonist or partial agonist at the mu-opioid receptor (MOR).[1][4][6][7] Its affinity for the delta-opioid receptor (DOR) is considerably weaker.[8]

| Receptor Subtype | Binding Affinity (Ki) in nM | Notes |

| Mu (µ) Opioid Receptor | 3.2[8] | Exhibits partial agonist or weak antagonist activity.[1][6] |

| Delta (δ) Opioid Receptor | 62[8] | Significantly weaker binding affinity compared to MOR and KOR. |

| Kappa (κ) Opioid Receptor | 7.6[8] | Primary site of agonist activity, mediating analgesia.[1][4][6] |

Naloxone Binding Affinity

Naloxone is a non-selective, competitive opioid receptor antagonist with a high affinity for the mu-opioid receptor, followed by the delta and kappa subtypes.[9][10]

| Receptor Subtype | Binding Affinity (Ki) in nM | Notes |

| Mu (µ) Opioid Receptor | 1.1 - 2.3[10][11] | Highest affinity, enabling effective reversal of MOR agonists. |

| Delta (δ) Opioid Receptor | 16 - 67.5[10] | Moderate affinity. |

| Kappa (κ) Opioid Receptor | 2.5 - 12[10] | Lowest affinity among the three subtypes. |

Mechanism of Action and Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, primarily couple to inhibitory G-proteins (Gi/Go). This initiates a signaling cascade that leads to the modulation of neuronal excitability and neurotransmitter release.

An agonist, such as pentazocine at the kappa receptor, binds to the receptor and triggers this cascade.[6] This leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[6] Concurrently, the G-protein activation modulates ion channels, typically causing the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels (VGCCs). The resulting hyperpolarization and reduced calcium influx decrease neuronal firing and inhibit the release of pain-associated neurotransmitters. An antagonist like naloxone binds to the receptor but does not activate it, thereby competitively blocking agonists from binding and initiating this signaling cascade.[12]

Experimental Protocols: Competitive Radioligand Binding Assay

Competitive radioligand binding assays are the gold standard for determining the binding affinity (Ki) of an unlabeled compound.[13][14] The assay measures the ability of a test compound (e.g., pentazocine or naloxone) to displace a radiolabeled ligand of known high affinity and selectivity from its receptor.

Objective

To determine the binding affinity (Ki) of a test compound for a specific opioid receptor subtype (µ, δ, or κ) expressed in cell membranes.

Materials and Reagents

-

Receptor Source: Cell membranes from a stable cell line (e.g., CHO or HEK293) recombinantly expressing the human opioid receptor subtype of interest.[13][14]

-

Radioligands:

-

Test Compounds: Pentazocine, Naloxone.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective antagonist like naloxone.[13]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C).

-

Detection: Liquid scintillation counter and scintillation fluid.

Procedure

-

Membrane Preparation: Thaw frozen cell membranes on ice. Resuspend them in ice-cold assay buffer to a final protein concentration that ensures less than 10% of the added radioligand is bound (typically 10-20 µg of protein per well).[13][15]

-

Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Assay buffer, radioligand (at a concentration near its dissociation constant, Kd), and membrane suspension.[13]

-

Non-specific Binding (NSB): Assay buffer, radioligand, excess unlabeled antagonist (e.g., 10 µM naloxone), and membrane suspension.[13]

-

Competitive Binding: Assay buffer, radioligand, serially diluted concentrations of the test compound (e.g., pentazocine, typically from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.[13]

-

-

Incubation: Incubate the plate, typically for 60-120 minutes at room temperature, to allow the binding reaction to reach equilibrium.[13]

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[13]

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[13]

-

Scintillation Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.[13]

Data Analysis

-

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).[13]

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound's concentration. The data should yield a sigmoidal dose-response curve.[13]

-

Determine IC50: Using non-linear regression analysis, determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[13]

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :[13]

-

Ki = IC50 / (1 + [L]/Kd)

-

Where:

-

[L] is the concentration of the radioligand used.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

References

- 1. Pentazocine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pentazocine and naloxone (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 3. Pentazocine/Naloxone (this compound): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 4. Pentazocine - Wikipedia [en.wikipedia.org]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. What is the mechanism of Pentazocine Hydrochloride? [synapse.patsnap.com]

- 7. (-)-pentazocine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. researchgate.net [researchgate.net]

- 9. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Naloxone - Wikipedia [en.wikipedia.org]

- 11. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]

- 12. The antagonistic activity profile of naloxone in μ-opioid receptor agonist-induced psychological dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Preclinical Pharmacokinetic Profile of Orally Administered Talwin Nx: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacokinetic profile of orally administered Talwin Nx, a combination analgesic containing pentazocine (B1679294) and naloxone (B1662785). The following sections detail the available pharmacokinetic data from animal studies, comprehensive experimental methodologies, and visual representations of key metabolic and experimental processes.

Introduction to this compound

This compound is a combination oral analgesic indicated for the management of moderate to severe pain.[1][2][3] It consists of pentazocine, a synthetic opioid with mixed agonist-antagonist activity at opioid receptors, and naloxone, a pure opioid antagonist.[4][5] The rationale for this combination is to provide the analgesic effects of pentazocine while deterring parenteral abuse. When taken orally, pentazocine is well absorbed and exerts its analgesic effect.[1][3][4] Conversely, the small dose of naloxone undergoes extensive first-pass metabolism in the liver, rendering it pharmacologically inactive when administered orally.[2][3][6] However, if the tablet is dissolved and injected, the naloxone component antagonizes the opioid effects of pentazocine, thereby reducing its abuse potential.[2][7]

Animal studies have been instrumental in establishing this principle. A study in rats demonstrated that a 100:1 dose ratio of pentazocine to naloxone was optimal, providing equivalent oral analgesic effects to pentazocine alone, while the parenteral administration of the combination resulted in little to no analgesia.[7]

Preclinical Pharmacokinetic Data